molecular formula C18H20N2O5S2 B11075658 Methyl 2-[(2-aminophenyl)thio]-5-(morpholin-4-ylsulfonyl)benzoate

Methyl 2-[(2-aminophenyl)thio]-5-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B11075658
M. Wt: 408.5 g/mol
InChI Key: RICLDIBLXWXQQD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate: is an organic compound with the molecular formula C14H13NO2S. This compound is notable for its unique structure, which includes both an aminophenyl group and a morpholinosulfonyl group attached to a benzoate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the aminophenyl sulfanyl intermediate, which is then reacted with a benzoate derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

Chemistry: In chemistry, methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.

Medicine: In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate specific biological pathways, which could lead to the development of new treatments for diseases such as cancer and inflammatory disorders.

Industry: In industrial applications, methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological molecules, while the morpholinosulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(2-aminophenyl)sulfanyl]-5-(morpholinosulfonyl)benzoate is unique due to the presence of both the aminophenyl and morpholinosulfonyl groups. This combination of functional groups provides a balance of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

methyl 2-(2-aminophenyl)sulfanyl-5-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C18H20N2O5S2/c1-24-18(21)14-12-13(27(22,23)20-8-10-25-11-9-20)6-7-16(14)26-17-5-3-2-4-15(17)19/h2-7,12H,8-11,19H2,1H3

InChI Key

RICLDIBLXWXQQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)SC3=CC=CC=C3N

Origin of Product

United States

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